molecular formula C8H9NO2 B140655 Methyl 2-methylnicotinate CAS No. 65719-09-7

Methyl 2-methylnicotinate

Cat. No. B140655
CAS RN: 65719-09-7
M. Wt: 151.16 g/mol
InChI Key: KLHWBYHFWALOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylnicotinate is a chemical compound related to the nicotinic acid family, which includes various derivatives with potential applications in different fields such as coordination chemistry, pest management, and organic synthesis. The compound is structurally related to other nicotinate derivatives, such as 6-methyl-2-oxonicotinate and methyl isonicotinate, which have been studied for their coordination properties with metal ions, semiochemical activities for pest management, and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of methyl 2-methylnicotinate and its derivatives often involves the use of microwave and flow reaction technologies, which can improve regioselectivity and purity. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate, a related compound, includes sequential microwave-induced regioselective methoxylation, esterification, and microwave-induced reaction with p-methoxybenzylamine, followed by deprotection under flow reaction hydrogenation conditions . Although the specific synthesis of methyl 2-methylnicotinate is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of methyl isonicotinate, a compound similar to methyl 2-methylnicotinate, has been studied using gas phase electron diffraction combined with ab initio calculations. The structure was found to be planar with specific bond lengths and angles that are consistent with the pyridine ring structure. The COOCH3 group in methyl isonicotinate exhibits structural parameters that differ from those in methyl acrylate and methyl acetate, which can be attributed to hyperconjugation and steric effects .

Chemical Reactions Analysis

Methyl 2-methylnicotinate derivatives have been shown to coordinate with metal ions, forming various complexes with distinct magnetic, spectroscopic, and structural properties. For example, 6-methyl-2-oxonicotinate, a related compound, has been used to synthesize new compounds with first-row transition metal ions, exhibiting a range of isolated complexes, 1D arrays, and 3D frameworks. These compounds have been studied for their magnetic properties, with some showing ferromagnetic exchange and field-induced magnet behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-methylnicotinate derivatives are influenced by their coordination with metal ions and the presence of various functional groups. For instance, cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands have been characterized by physico-chemical and spectroscopic methods, and their crystal structures have been determined. These complexes have shown enhanced biological activities against various strains of bacteria and filamentous fungi upon complexation . Additionally, the solvent properties of related compounds like 2-methyltetrahydrofuran (2-MeTHF) have been explored for their potential in environmentally benign synthesis strategies .

Scientific Research Applications

Chemical Reactions and Methylation

Methyl 2-methylnicotinate is a significant product in the reaction of nicotine with certain chemical agents. For example, it is a major product in the reaction of nicotine with methyllithium and methyl radical. Additionally, when nicotine N-oxide reacts with methylmagnesium bromide, both 2- and 6-methylnicotinate are produced (Secor, Chavdarian, & Seeman, 1981).

Pharmacodynamics in Psychiatric Disorders

Methyl 2-methylnicotinate has been observed to have varying vasodilatory responses in different psychiatric conditions. For instance, the normal vasodilatory response to topically applied methyl 2-methylnicotinate is significantly reduced in patients with schizophrenia, which might be related to aberrant phospholipid metabolism (Ross et al., 2004).

Skin Inflammation and Anti-Inflammatory Study

Methyl 2-methylnicotinate has been used in human models to study the anti-inflammatory effects of topical formulations. Its application on human skin has been shown to evoke a temporary, localized inflammation, which is useful for studying skin responses and the effectiveness of anti-inflammatory treatments (Monteiro Rodrigues, Andrade, & Rocha, 2021).

Stability in Aqueous Solution

The stability of methyl 2-methylnicotinate in aqueous solutions, which is essential for its use in various applications, has been studied. Its degradation in such solutions predominantly results in the formation of nicotinic acid, indicating good chemical and biological stability in solution, which facilitates its use in clinical and research settings (Ross & Katzman, 2008).

Pest Management

Methyl 2-methylnicotinate, or its derivatives, have been investigated for pest management, particularly in managing thrips. This compound has been shown to attract several thrips species, indicating its potential as a non-pheromone semiochemical tool in pest control (Teulon et al., 2017).

Safety And Hazards

Methyl 2-Methylnicotinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Methyl 2-Methylnicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . Its action as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

properties

IUPAC Name

methyl 2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHWBYHFWALOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426734
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylnicotinate

CAS RN

65719-09-7
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65719-09-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

methyl 2-methylnicotinate was synthesized from 2-methylnicotinic acid following the general procedure as described for dimethylpyridine-3,5-dicarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.